1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid
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Overview
Description
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid is a complex organic compound characterized by its unique structure, which includes a chloro group, a hydroxyl group, and a cyclobutane ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid typically involves multiple steps, starting with the chlorination of phenol derivatives followed by cyclization and oxidation reactions. The reaction conditions often require the use of strong oxidizing agents and specific catalysts to achieve the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions may involve the use of hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Substitution reactions can be facilitated by nucleophiles such as hydroxide ions (OH-) or halides.
Major Products Formed: The major products formed from these reactions include chlorinated phenols, cyclobutane derivatives, and carboxylic acids, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid has found applications in various scientific research areas:
Chemistry: The compound is used as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: It has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research has explored its use in drug development, particularly in the design of new pharmaceuticals with anti-inflammatory and antioxidant properties.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to its biological and medicinal effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(3-Chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
1-(3,5-dichloro-4-hydroxyphenyl)ethan-1-one: This compound has a similar structure but with an additional chlorine atom.
N-(3-chloro-4-hydroxyphenyl)acetamide: This compound features an acetamide group instead of the carboxylic acid group.
Uniqueness: The uniqueness of this compound lies in its specific combination of functional groups and its potential applications in various fields. Its distinct structure allows for unique reactivity and biological activity compared to similar compounds.
Properties
Molecular Formula |
C11H9ClO4 |
---|---|
Molecular Weight |
240.64 g/mol |
IUPAC Name |
1-(3-chloro-4-hydroxyphenyl)-3-oxocyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C11H9ClO4/c12-8-3-6(1-2-9(8)14)11(10(15)16)4-7(13)5-11/h1-3,14H,4-5H2,(H,15,16) |
InChI Key |
AXLUHOLQTBSFOI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC1(C2=CC(=C(C=C2)O)Cl)C(=O)O |
Origin of Product |
United States |
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